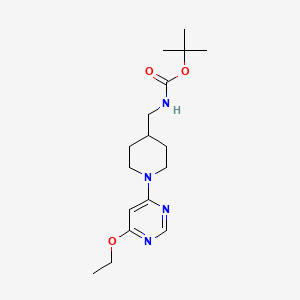
tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate” is a compound with the CAS Number: 1353966-62-7. It has a molecular weight of 336.43 . The IUPAC name of this compound is tert-butyl [1- (6-ethoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
TEPP has been extensively studied for its potential applications in scientific research. It has been shown to have potent acetylcholinesterase (AChE) inhibitory activity, which makes it a potential candidate for the development of new drugs for the treatment of Alzheimer's disease. Additionally, TEPP has been used as a tool in the study of AChE inhibition and has been shown to be a useful probe for the investigation of the interactions between AChE and other compounds.
Mecanismo De Acción
TEPP acts as an AChE inhibitor, which means that it blocks the action of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, TEPP increases the levels of acetylcholine in the brain, which can improve cognitive function. The mechanism of action of TEPP is complex and involves the formation of a covalent bond between the carbamate group of TEPP and the active site of AChE.
Biochemical and Physiological Effects:
TEPP has been shown to have significant biochemical and physiological effects. Studies have shown that TEPP can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, TEPP has been shown to have neuroprotective effects and can protect neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TEPP has several advantages for use in lab experiments. It is a potent AChE inhibitor, which makes it a useful tool for investigating the interactions between AChE and other compounds. Additionally, TEPP is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, TEPP also has some limitations. It is a toxic compound and must be handled with care. Additionally, the synthesis of TEPP is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
TEPP has significant potential for future research. Some possible future directions include the development of new drugs for the treatment of Alzheimer's disease, the investigation of the interactions between AChE and other compounds, and the development of new methods for the synthesis of TEPP. Additionally, further research is needed to fully understand the biochemical and physiological effects of TEPP and to identify any potential side effects or limitations.
Métodos De Síntesis
TEPP is synthesized through a multi-step process that involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with piperidine and tert-butyl isocyanate. The reaction results in the formation of TEPP, which is then purified through crystallization. The synthesis of TEPP is a complex process that requires careful control of reaction conditions to ensure product purity.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-23-15-10-14(19-12-20-15)21-8-6-13(7-9-21)11-18-16(22)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBCOUIGZLUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate](/img/structure/B2624334.png)
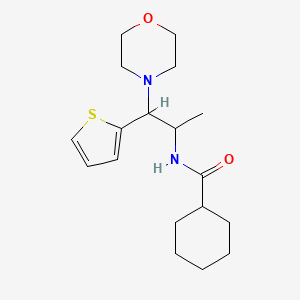
![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)


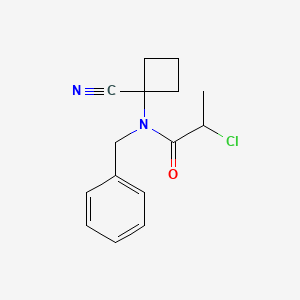
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2624344.png)

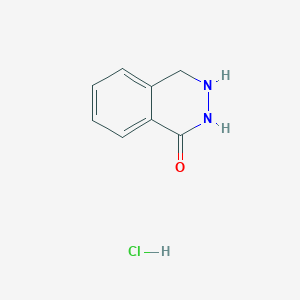
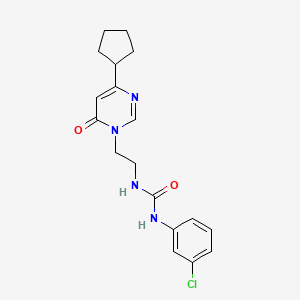
![4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2624351.png)
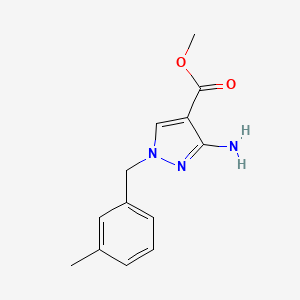
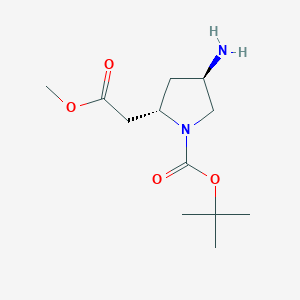
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2624355.png)